Methyl 4-bromo-2-methoxybenzoate
Overview
Description
Methyl 4-bromo-2-methoxybenzoate is a chemical compound that has been synthesized and studied for various properties and reactions. It is derived from bromobenzoic acid compounds and has been a subject of interest in the field of organic chemistry due to its potential applications and chemical behavior .
Synthesis Analysis
The synthesis of methyl 4-bromo-2-methoxybenzoate has been achieved through a multi-step process starting from 4-bromo-2-fluorotoluene. The process involves bromination, hydrolysis to form 4-bromo-2-fluorobenzaldehyde, followed by cyanidation, methoxylation, further hydrolysis, and finally esterification. The overall yield of this synthesis was reported to be about 47% with a purity of 99.8% as determined by gas chromatography .
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 4-hydroxybenzoate and bromobenzoic acid derivatives, has been extensively studied. Single crystal X-ray structure determination and Hirshfeld surface analysis have been used to understand the intermolecular interactions and crystal packing of these compounds . Additionally, quantum mechanical methods, including Hartree Fock (HF) and Density Functional Theory (DFT), have been employed to calculate various molecular properties and to compare experimental and theoretical vibrational spectra .
Chemical Reactions Analysis
Methyl 4-bromo-2-methoxybenzoate and its derivatives undergo various chemical reactions. For instance, bromobenzoic acid derivatives have been shown to participate in type II Br...Br halogen bonding interactions, which are significant in the crystal packing of these compounds . Nucleophilic substitution reactions have also been explored, where bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield alkoxy-, propylthio-, and amino-substituted derivatives . Moreover, the bromination, nitration, and other substitution reactions of benzo[b]thiophen derivatives have been investigated, revealing insights into the reactivity of methoxy-substituted benzoic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl methoxybenzoates have been determined both experimentally and computationally. Thermochemical studies, including combustion calorimetry and thermogravimetry, have been used to obtain combustion and vaporization enthalpies, which in turn allowed for the calculation of standard molar enthalpies of formation in the gas phase . Computational methods have also been applied to predict gas-phase enthalpies of formation and to analyze electronic density and noncovalent interactions .
Scientific Research Applications
Synthesis and Characterization
Methyl 4-bromo-2-methoxybenzoate has been a subject of study primarily for its synthetic applications and characterization. Chen Bing-he (2008) reported the synthesis of Methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, with an overall yield of about 47% and a purity of 99.8% (by GC). This synthesis process involved steps such as bromination, hydrolysis, cyanidation, methoxylation, and esterification (Chen Bing-he, 2008).
Role in Drug Intermediates Synthesis
Methyl 4-bromo-2-methoxybenzoate has been investigated for its role in the synthesis of drug intermediates. Bao Li-jiao (2013) synthesized methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, an intermediate of bifendate, using this compound. The synthesis involved methanol-esterification, methyl etherification, and cyclization of methylene chloride, among other steps, with a total yield of about 37% (Bao Li-jiao, 2013).
Application in Bromophenol Derivatives Synthesis
The compound has also been used in the synthesis of bromophenol derivatives. Jielu Zhao et al. (2004) isolated new bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to Methyl 4-bromo-2-methoxybenzoate. These compounds were characterized, but found inactive against several human cancer cell lines and microorganisms (Jielu Zhao et al., 2004).
Contribution to Photodynamic Therapy
Methyl 4-bromo-2-methoxybenzoate derivatives have been explored for their photodynamic therapy applications. M. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, showing good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II mechanisms in the treatment of cancer through photodynamic therapy, showcasing the compound's potential in medical applications (M. Pişkin et al., 2020).
Thermochemical Studies
The compound has been part of thermochemical studies too. H. Flores et al. (2019) conducted both experimental and computational studies to determine the structural and thermochemical properties of methyl 2- and 4-methoxybenzoates. They obtained combustion and vaporization enthalpies through combustion calorimetry and thermogravimetry, providing insights into the compound's thermochemical behavior (H. Flores et al., 2019).
Safety And Hazards
“Methyl 4-bromo-2-methoxybenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and respiratory sensitization. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
properties
IUPAC Name |
methyl 4-bromo-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGAGRPPDYAZAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568654 | |
Record name | Methyl 4-bromo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-methoxybenzoate | |
CAS RN |
139102-34-4 | |
Record name | Methyl 4-bromo-2-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139102-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-bromo-2-methoxy-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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